CE2 Inhibitory Potency (IC₅₀): 171-Fold Advantage Over the Nearest Parallel-Screened Benzothiazole Analog
In a parallel screening panel conducted at the Dalian Institute of Chemical Physics and curated in ChEMBL/BindingDB, the target compound (BDBM50154561) inhibited human CE2 with an IC₅₀ of 20 nM, whereas the comparator benzothiazole analog BDBM50154558 (CHEMBL3775320) achieved only 3,420 nM under identical conditions—a 171-fold difference [1][2]. A second comparator, bis(4-nitrophenyl) phosphate (BNPP, BDBM50130915), showed an even weaker IC₅₀ of 6,110 nM for CE2 [3].
| Evidence Dimension | IC₅₀ for inhibition of human CE2 (cocaine esterase) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | BDBM50154558 (benzothiazole analog): IC₅₀ = 3,420 nM; BNPP (BDBM50130915): IC₅₀ = 6,110 nM |
| Quantified Difference | 171-fold more potent than BDBM50154558; 306-fold more potent than BNPP |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation, 30 min measurement (LC-UV analysis) |
Why This Matters
A >100-fold CE2 potency advantage directly reduces the compound quantity required per assay and lowers the risk of off-target esterase inhibition at working concentrations, making it the most cost-effective choice among available CE2 inhibitors with published parallel-screening data.
- [1] BindingDB Entry BDBM50154561 (ChEMBL3774603), IC₅₀ = 20 nM for CE2. View Source
- [2] BindingDB Entry BDBM50154558 (ChEMBL3775320), IC₅₀ = 3.42E+3 nM for CE2. View Source
- [3] BindingDB Entry BDBM50130915 (ChEMBL1231178), IC₅₀ = 6.11E+3 nM for CE2. View Source
